1-[6-(Methoxymethoxy)-1-benzofuran-5-yl]ethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(6-(Methoxymethoxy)benzofuran-5-yl)ethanone is an organic compound belonging to the benzofuran family. This compound is characterized by the presence of a benzofuran ring substituted with a methoxymethoxy group and an ethanone group. Benzofurans are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Vorbereitungsmethoden
The synthesis of 1-(6-(Methoxymethoxy)benzofuran-5-yl)ethanone typically involves the reaction of 6-methoxysalicylaldehyde with chloroacetone in the presence of a base such as potassium carbonate . This reaction forms the benzofuran ring structure, which is then further modified to introduce the methoxymethoxy group and the ethanone group. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Analyse Chemischer Reaktionen
1-(6-(Methoxymethoxy)benzofuran-5-yl)ethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ethanone group to an alcohol group.
Substitution: The methoxymethoxy group can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Chemistry: It serves as a building block for the synthesis of more complex benzofuran derivatives.
Biology: The compound’s structure allows it to interact with biological molecules, making it a candidate for studying enzyme interactions and receptor binding.
Industry: It can be used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 1-(6-(Methoxymethoxy)benzofuran-5-yl)ethanone involves its interaction with specific molecular targets. The benzofuran ring can intercalate with DNA, potentially inhibiting the replication of cancer cells. The methoxymethoxy group may enhance the compound’s solubility and bioavailability, allowing it to effectively reach its targets. The ethanone group can participate in hydrogen bonding and other interactions with enzymes and receptors, modulating their activity.
Vergleich Mit ähnlichen Verbindungen
1-(6-(Methoxymethoxy)benzofuran-5-yl)ethanone can be compared with other benzofuran derivatives such as:
- 1-(4-methoxy-1-benzofuran-5-yl)ethanone
- 1-(6-methoxy-1-benzofuran-2-yl)ethanone These compounds share a similar core structure but differ in the position and type of substituents. The presence of the methoxymethoxy group in 1-(6-(Methoxymethoxy)benzofuran-5-yl)ethanone makes it unique, potentially enhancing its solubility and biological activity compared to its analogs.
Eigenschaften
CAS-Nummer |
63838-69-7 |
---|---|
Molekularformel |
C12H12O4 |
Molekulargewicht |
220.22 g/mol |
IUPAC-Name |
1-[6-(methoxymethoxy)-1-benzofuran-5-yl]ethanone |
InChI |
InChI=1S/C12H12O4/c1-8(13)10-5-9-3-4-15-11(9)6-12(10)16-7-14-2/h3-6H,7H2,1-2H3 |
InChI-Schlüssel |
QQXREJFMVOJEEG-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1=C(C=C2C(=C1)C=CO2)OCOC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.